2-((4-Methoxyphenylamino)methylene)malonic acid diethyl ester
Overview
Description
2-((4-Methoxyphenylamino)methylene)malonic acid diethyl ester is a chemical compound with potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. This compound features a methoxyphenyl group attached to a malonic acid diethyl ester backbone, which can undergo various chemical reactions to produce different derivatives.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The compound can be synthesized through a condensation reaction between 4-methoxyaniline and malonic acid diethyl ester in the presence of a dehydrating agent such as thionyl chloride.
Reductive Amination: Another method involves the reductive amination of 4-methoxybenzaldehyde with malonic acid diethyl ester using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where reactants are mixed in a reactor vessel, and the reaction is controlled by temperature and pressure.
Continuous Flow Process: Some manufacturers may use a continuous flow process to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can be oxidized to form various derivatives, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles such as halides, alcohols, and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols, amines, and amides.
Substitution Products: Halogenated compounds, esters, and ethers.
Scientific Research Applications
2-((4-Methoxyphenylamino)methylene)malonic acid diethyl ester has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the production of various derivatives.
Biology: The compound can be used in biological studies to investigate enzyme inhibition and receptor binding.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-((4-Methoxyphenylamino)methylene)malonic acid diethyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor activation, or modulation of signaling cascades.
Comparison with Similar Compounds
4-Methoxyphenylacetic Acid: Similar structure but lacks the malonic acid diethyl ester group.
4-Methoxybenzaldehyde: Similar methoxyphenyl group but different functional group.
Malonic Acid Diethyl Ester: Similar ester group but lacks the methoxyphenyl group.
Uniqueness: 2-((4-Methoxyphenylamino)methylene)malonic acid diethyl ester is unique due to its combination of the methoxyphenyl group and the malonic acid diethyl ester, which allows for diverse chemical reactions and applications.
Properties
IUPAC Name |
diethyl 2-[(4-methoxyanilino)methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-4-20-14(17)13(15(18)21-5-2)10-16-11-6-8-12(19-3)9-7-11/h6-10,16H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQNXIFJGSBDQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)OC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347203 | |
Record name | Diethyl [(4-methoxyanilino)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83507-70-4 | |
Record name | 2-[(4-Methoxy-phenylamino)-methylene]-malonic acid diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83507-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl [(4-methoxyanilino)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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